molecular formula C9H9Cl2N B13623612 (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

Cat. No.: B13623612
M. Wt: 202.08 g/mol
InChI Key: PICGQJWHHSEXIK-OWOJBTEDSA-N
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Description

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)prop-2-en-1-amine: Similar structure but with a single chlorine atom.

    (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine: Fluorine atoms instead of chlorine.

    (E)-3-(2,4-dimethylphenyl)prop-2-en-1-amine: Methyl groups instead of chlorine.

Uniqueness

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+

InChI Key

PICGQJWHHSEXIK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/CN

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CCN

Origin of Product

United States

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